molecular formula C12H8N2OS2 B13372729 (Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one

(Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B13372729
M. Wt: 260.3 g/mol
InChI Key: UWMSZMZKWBGDAW-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiazolidin-4-one derivatives. A common method includes the use of ammonium acetate as a catalyst in ethanol under reflux conditions . The general procedure involves mixing 4-thioxo-1,3-thiazolidin-2-one with indole-3-carbaldehyde in the presence of ammonium acetate and ethanol, followed by heating under reflux to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its unique combination of an indole and thiazolidinone moiety contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C12H8N2OS2

Molecular Weight

260.3 g/mol

IUPAC Name

5-[(E)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5-

InChI Key

UWMSZMZKWBGDAW-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)S3)S)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.